molecular formula C18H15F2N5OS B2709920 N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921833-67-2

N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2709920
CAS RN: 921833-67-2
M. Wt: 387.41
InChI Key: NXXJEYMKSPCLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15F2N5OS and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A study focused on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including those similar to the given compound, revealed their potential antitumor activity. These compounds were evaluated against human tumor cell lines derived from various neoplastic diseases, demonstrating significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agent Development

Another research effort synthesized 5-methyl-4-phenyl thiazole derivatives, including thioacetamides, to study their anticancer activity. The structural elucidation and the investigation of their antitumor activities highlighted compounds with high selectivity and apoptosis-inducing capabilities, emphasizing the role of similar compounds in developing new anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Molecular Docking Studies

The creation of pyrazole-imidazole-triazole hybrids, structurally related to the queried compound, showcased their antimicrobial potential. One of the compounds outperformed the reference drug Fluconazole against A. niger, suggesting the potential for developing novel antimicrobial agents from this chemical framework. Molecular docking studies further supported these findings (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

Unique Sulfur-Aromatic Interactions

Research into indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are speculated to aid in cancer immunotherapy, identified compounds with unique sulfur-aromatic interaction networks. These interactions contribute significantly to the binding and potency of IDO1 inhibitors, indicating a promising avenue for cancer treatment research (Peng et al., 2020).

Synthesis and Antimicrobial Activity

Studies on the synthesis of novel sulphonamide derivatives, including thioacetamide derivatives, have demonstrated good antimicrobial activity. This research aligns with the potential utility of the queried compound in antimicrobial agent development, suggesting that its structural framework could be beneficial for creating effective antimicrobial therapies (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5OS/c19-12-6-7-15(14(20)10-12)21-16(26)11-27-18-23-22-17-24(8-9-25(17)18)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXJEYMKSPCLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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